3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one physical and chemical properties
3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one physical and chemical properties
An In-depth Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one: Properties, Synthesis, and Applications
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity.[1] The pyrazolo[1,5-a]pyrimidine core is a prominent member of this class.[2] Its rigid, planar structure provides an ideal framework for orienting substituents in a well-defined three-dimensional space, facilitating precise interactions with protein active sites.[1]
This scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors, which are crucial in oncology.[3] Marketed drugs and clinical candidates for treating cancers and inflammatory diseases frequently feature this core, which often serves as a "hinge-binder" in the ATP-binding pocket of kinases like Tropomyosin receptor kinase (Trk) and Cyclin-dependent kinase 2 (CDK2).[4][5]
This guide provides an in-depth technical overview of a specific, valuable derivative: 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one . We will explore its fundamental physical and chemical properties, detailed synthetic protocols, characteristic reactivity, and spectroscopic signature, providing researchers and drug development professionals with the foundational knowledge required to leverage this versatile building block.
Core Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, with a methyl group at position 3 and a carbonyl group at position 5.
Summary of Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound. Experimental values for this specific molecule are not widely published; therefore, data are derived from its molecular formula and from analogous compounds found in the literature.
| Property | Value | Source / Rationale |
| Molecular Formula | C₇H₇N₃O | Calculated from structure |
| Molecular Weight | 149.15 g/mol | Calculated from formula |
| Appearance | White to pale cream solid | Predicted based on related pyrazolopyrimidinones.[6][7] |
| Melting Point | Not reported | Isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-ones melt at high temperatures (>200 °C).[6][7] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (methanol, ethanol); insoluble in water and non-polar solvents. | General solubility profile for this heterocyclic class.[8] |
| XLogP3 | -0.4 to -0.5 | Predicted value based on similar structures like Pyrazolo[1,5-a]pyrimidine-5,7-diol and 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one.[9][10] |
| pKa | Not reported | The N4-H proton is weakly acidic, while the pyrazole and pyrimidine nitrogens are weakly basic. |
Synthesis and Mechanistic Causality
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dielectrophilic species.[11] For the synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, the logical precursors are 5-amino-3-methylpyrazole and a malonic acid derivative, such as diethyl malonate.
The causality behind this choice lies in the inherent nucleophilicity of the aminopyrazole and the electrophilic nature of the 1,3-dicarbonyl compound. The reaction proceeds via a well-established pathway involving an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization, followed by dehydration, to yield the thermodynamically stable fused ring system.[11][12]
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from methodologies for analogous pyrazolopyrimidinones.[11][13]
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole), add ethyl 3-ethoxyacrylate (1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The causality for using acetic acid as a solvent is that it also acts as a catalyst, protonating the carbonyl to enhance its electrophilicity and facilitating the dehydration step.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting aminopyrazole spot indicates reaction completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (100 mL) with vigorous stirring. This step precipitates the product, as it is typically insoluble in water.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 50-60 °C to obtain 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Chemical Properties and Reactivity
Tautomerism: A System in Equilibrium
A critical chemical feature of pyrazolo[1,5-a]pyrimidin-5(4H)-one is its existence in multiple tautomeric forms.[13] The equilibrium between these forms is influenced by the solvent, pH, and temperature, which has significant implications for its biological activity, as different tautomers can exhibit distinct binding modes with target proteins.[14][15]
The keto-form (5(4H)-one) is generally the most stable tautomer, particularly in the solid state, as confirmed by X-ray crystallography studies on analogous systems.[13] In solution, the equilibrium can shift towards the enol forms, which can influence reactivity and spectroscopic properties.
Reactivity at the Carbonyl Group: Gateway to Diversification
For drug development professionals, the ability to functionalize a core scaffold is paramount. The C5-carbonyl group of 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a key handle for chemical modification. It can be converted into a more reactive electrophilic center, most commonly a chloro-substituent, which can then be displaced by various nucleophiles (amines, alcohols, thiols) to generate diverse libraries of compounds.[6][16]
Protocol: Chlorination to 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
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Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the amide-like carbonyl into a highly reactive Vilsmeier-type intermediate, which is then attacked by a chloride ion to yield the 5-chloro product.
-
Procedure:
-
Suspend 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction by slowly pouring the residue onto crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine. This product is a key intermediate for nucleophilic aromatic substitution (SₙAr) reactions.[12]
-
Spectroscopic Characterization
Unambiguous structural confirmation is essential. The following are the expected spectral characteristics for 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, based on data from closely related analogues.[6][7][17]
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~ 2.4 ppm (s, 3H, C3-CH₃)δ ~ 6.0 ppm (d, 1H, C6-H)δ ~ 7.9 ppm (d, 1H, C7-H)δ ~ 8.1 ppm (s, 1H, C2-H)δ ~ 11-12 ppm (br s, 1H, N4-H) | The methyl protons are in a typical range. The C2-H is a singlet in the aromatic region. The C6-H and C7-H protons form a doublet pair due to coupling. The N-H proton is broad and downfield due to its acidic nature and exchange. |
| ¹³C NMR | δ ~ 15 ppm (C3-CH₃)δ ~ 95 ppm (C6)δ ~ 140-150 ppm (C2, C3, C3a, C7)δ ~ 160 ppm (C5, C=O) | The methyl carbon is upfield. The carbonyl carbon (C5) is significantly downfield, which is characteristic of amide/lactam carbonyls. Other aromatic carbons appear in the typical 100-150 ppm range. |
| FT-IR | ν ~ 3200-3100 cm⁻¹ (N-H stretch)ν ~ 1680-1660 cm⁻¹ (C=O stretch, amide) | The N-H stretch is typically broad. The carbonyl stretch is a strong, sharp absorption and is a key diagnostic peak for confirming the presence of the oxo-group.[7] |
| Mass Spec (ESI) | m/z = 150.06 [M+H]⁺ | The mass spectrum should show a prominent molecular ion peak corresponding to the protonated molecule. |
Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is highly valued in drug discovery for its ability to mimic the adenine core of ATP and form critical hydrogen bonds with the "hinge region" of protein kinases.[4] This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to occupy adjacent pockets and confer potency and selectivity.
By modifying the 3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one core—for instance, by converting the C5-oxo group to a chloro and substituting it with various amines, or by functionalizing other positions—researchers can develop potent and selective inhibitors for a range of targets:
-
Anticancer Agents: Derivatives have shown potent inhibitory activity against kinases like Trk, CDK2, Pim-1, and PI3Kδ, which are implicated in tumor growth and proliferation.[4][5][12][16]
-
Anti-inflammatory Agents: By targeting kinases involved in immune signaling pathways, such as TLR4, derivatives can be developed for treating inflammatory diseases.[18]
-
Multidrug Resistance Reversal: Some pyrazolo[1,5-a]pyrimidine derivatives have been found to reverse ABCB1-mediated multidrug resistance in cancer cells, a significant challenge in chemotherapy.[19]
Conclusion
3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is more than just a heterocyclic molecule; it is a strategically important building block for the rational design of modern therapeutics. Its well-defined structure, predictable reactivity, and proven utility as a privileged scaffold make it an invaluable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, tautomeric nature, and key reactive sites—particularly the C5-oxo group—empowers scientists to create novel molecular entities with precisely tuned biological activities, paving the way for the next generation of targeted therapies.
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